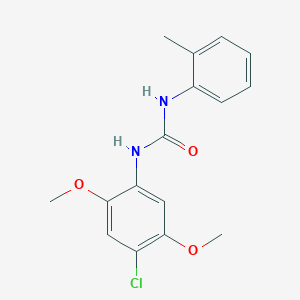
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide
概要
説明
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group, a hydroxyl group, and a sulfonamide group attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the phenyl ring.
Sulfonation: The attachment of a sulfonamide group to the anthracene backbone.
Each of these steps requires specific reagents and conditions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents. Sulfonation typically requires sulfonyl chloride or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process.
化学反応の分析
Types of Reactions
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the sulfonamide group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dechlorinated or desulfonated compound.
科学的研究の応用
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
作用機序
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3-chloro-4-hydroxyphenyl)acetamide: Shares the chlorinated phenyl and hydroxyl groups but lacks the anthracene and sulfonamide moieties.
9,10-dioxoanthracene-1-sulfonamide: Contains the anthracene and sulfonamide groups but lacks the chlorinated phenyl and hydroxyl groups.
Uniqueness
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-9,10-dioxoanthracene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO5S/c21-15-10-11(8-9-16(15)23)22-28(26,27)17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,22-23H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAKUDJXBXXHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3885497.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885515.png)

![N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3885529.png)
![(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3885543.png)
![1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B3885548.png)
![N-({N'-[(E)-(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE](/img/structure/B3885554.png)
![N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3885557.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885559.png)
![[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate](/img/structure/B3885560.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3885569.png)
![3-[5-(3-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B3885573.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3885577.png)
![2-[(4-chlorophenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3885591.png)
